4-tert-Butyl-o-xylene

Friedel-Crafts alkylation zeolite catalysis regioselectivity

4-tert-Butyl-o-xylene (1,2-dimethyl-4-tert-butylbenzene, CAS 7397-06-0) is a C12H18 dialkyl-substituted aromatic hydrocarbon. It is synthesized via Friedel-Crafts alkylation of o-xylene with tert-butylating agents over various catalyst systems.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 7397-06-0
Cat. No. B1293698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyl-o-xylene
CAS7397-06-0
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)(C)C)C
InChIInChI=1S/C12H18/c1-9-6-7-11(8-10(9)2)12(3,4)5/h6-8H,1-5H3
InChIKeyQRPPSTNABSMSCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butyl-o-xylene (CAS 7397-06-0): Chemical Identity and Procurement-Relevant Physicochemical Baseline


4-tert-Butyl-o-xylene (1,2-dimethyl-4-tert-butylbenzene, CAS 7397-06-0) is a C12H18 dialkyl-substituted aromatic hydrocarbon [1]. It is synthesized via Friedel-Crafts alkylation of o-xylene with tert-butylating agents over various catalyst systems [2]. The compound is a clear colorless liquid at ambient temperature, with reported boiling points ranging from 200-211°C (depending on pressure conditions and purity), density approximately 0.87 g/mL, and refractive index ~1.50 . These physicochemical parameters vary modestly across commercial suppliers, reflecting differences in purity grades and measurement methodologies.

4-tert-Butyl-o-xylene (CAS 7397-06-0): Why Generic o-Xylene Derivatives Cannot Substitute in Alkylation-Dependent Workflows


Substituting 4-tert-butyl-o-xylene with unmodified o-xylene or alternative tert-butylated isomers in synthetic or analytical workflows introduces quantifiable performance deficits. Unsubstituted o-xylene lacks the steric bulk and altered electronic character conferred by the para-tert-butyl group, which directs subsequent electrophilic substitution regiochemistry and modulates oxidation pathways . Even among tert-butylated o-xylene positional isomers, the para-substituted product (4-tert-butyl-o-xylene) is the thermodynamically favored product under selective zeolite catalysis, with reported selectivities exceeding 95% [1]; generic alkylation routes without optimized catalysts yield mixtures requiring costly chromatographic separation. Furthermore, 4-tert-butyl-o-xylene serves as a dedicated precursor to 4-tert-butylphthalic anhydride via vapor-phase oxidation [2]—a pathway not accessible to the ortho- or meta-substituted tert-butyl-o-xylene isomers, which lack the requisite 1,2-dimethyl substitution pattern for phthalic anhydride core formation.

4-tert-Butyl-o-xylene (CAS 7397-06-0): Quantified Differentiation Evidence Versus Comparator Compounds and Processes


Zeolite-Catalyzed Synthesis: 4-tert-Butyl-o-xylene Selectivity Compared to Alternative Catalytic Systems

In the alkylation of o-xylene with tert-butyl alcohol, Hβ zeolite catalysts achieve >95% selectivity toward 4-tert-butyl-o-xylene with 100% tert-butanol conversion [1][2]. In contrast, conventional anhydrous AlCl₃-catalyzed alkylation with tert-butyl chloride yields only 77.5% of the desired product [3], while isobutylene alkylation over zeolite catalysts achieves 97% selectivity and 95% olefin conversion . The zeolite-based approach demonstrates a selectivity advantage of approximately 17-22 percentage points over Lewis acid methods.

Friedel-Crafts alkylation zeolite catalysis regioselectivity

Catalytic Oxidation: 4-tert-Butyl-o-xylene as a Dedicated Precursor for 4-tert-Butylphthalic Anhydride

4-tert-Butyl-o-xylene is explicitly claimed as the substrate for vapor-phase catalytic oxidation to 4-tert-butylphthalic anhydride using shaped V₂O₅/TiO₂ (anatase) catalysts [1]. This oxidation pathway is structurally dependent on the presence of both the 1,2-dimethyl substitution pattern (required for phthalic anhydride core formation) and the para-tert-butyl group (which confers the desired 4-substituted product). Unsubstituted o-xylene yields unsubstituted phthalic anhydride; alternative tert-butylated o-xylene positional isomers (e.g., 3-tert-butyl-o-xylene) cannot produce the 4-substituted phthalic anhydride derivative due to the mispositioned tert-butyl group.

vapor-phase oxidation phthalic anhydride derivatives V₂O₅/TiO₂ catalysis

Comparative Synthetic Yield: Zeolite-Catalyzed Alkylation of o-Xylene with Isobutylene

Under optimized conditions (190°C), o-xylene alkylation with isobutylene over a zeolite catalyst produces 4-tert-butyl-o-xylene with 97% selectivity and 95% conversion of the olefin feed . The catalyst maintains activity for at least 48 hours without decline, indicating robust operational stability . In comparison, Isakov et al. report that a zeolite catalyst system achieves 94% yield of 1,2-dimethyl-4-tert-butylbenzene with 94-97% selectivity of alcohol conversion to the target product [1], demonstrating consistent high performance across different tert-butylating agents and catalyst formulations.

alkylation yield isobutylene conversion process optimization

Physicochemical Parameter Variability: Density and Boiling Point Ranges Across Commercial Sources

Commercial specifications for 4-tert-butyl-o-xylene exhibit measurable variability that reflects differences in purity grade and analytical methodology. Density values range from 0.868 g/mL (Thermo Scientific, 98% purity) to 0.871 g/mL (ChemicalBook lit. value, 25°C) , with most suppliers reporting 0.87 g/mL . Boiling points are reported between 200-210°C (ChemicalBook lit.) and 211°C (TCI, Thermo Scientific) at atmospheric pressure, with a reduced-pressure boiling range of 206-209°C at 737 torr . In contrast, predicted values (ChemSpider ACD/Labs) suggest a broader boiling point of 216.3±20.0°C at 760 mmHg , highlighting the importance of relying on experimentally validated vendor specifications rather than computational estimates for procurement decisions.

density specification boiling point range quality control

Commercial Purity Grade Differentiation: 95% vs. 98% (GC) Specifications

4-tert-Butyl-o-xylene is commercially available in two primary purity grades: 95% minimum purity (AKSci J58046) and ≥98.0% (GC) (TCI B1338, Thermo Scientific, AKSci 1486AC) . The 98% GC-grade material carries a price premium but offers reduced impurity burden for sensitive applications (e.g., catalytic studies where trace contaminants may poison catalysts, or analytical method development requiring high-purity reference standards). Price scaling across pack sizes at AKSci illustrates the procurement trade-off: 95% grade costs approximately 30-35% less than 98% GC-grade at equivalent quantities .

purity grade GC analysis procurement specification

Steric and Electronic Modulation: 4-tert-Butyl-o-xylene vs. Unsubstituted o-Xylene in Aromatic Substitution Reactivity

The introduction of the tert-butyl group at the para position relative to the existing methyl substituents fundamentally alters the steric and electronic landscape of the aromatic ring . This modification directs electrophilic substitution reactions to the remaining unsubstituted ring positions (C5 and C6), while unsubstituted o-xylene exhibits substitution primarily at the C4 and C5 positions . The tert-butyl group increases steric hindrance around the adjacent positions, inhibiting undesirable side reactions and providing predictable regiocontrol in downstream functionalization . Although direct quantitative reactivity ratios are not available in the identified literature, the qualitative regiochemical preference is well-established in aromatic substitution theory and supported by product distribution data from nitration studies where 4-tert-butyl-o-xylene yields distinct product mixtures compared to o-xylene .

steric hindrance electrophilic substitution regioselectivity

4-tert-Butyl-o-xylene (CAS 7397-06-0): Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of 4-tert-Butylphthalic Anhydride via Vapor-Phase Catalytic Oxidation

4-tert-Butyl-o-xylene serves as the substrate of choice for producing 4-tert-butylphthalic anhydride, a specialized intermediate for polymer additives and high-performance plasticizers [1]. The vapor-phase oxidation is conducted over shaped V₂O₅/TiO₂ (anatase) catalysts, optionally promoted with Sb, Nb, alkali metals, or P [1]. This application leverages the compound's unique 1,2-dimethyl substitution pattern (essential for phthalic anhydride core formation) combined with the para-tert-butyl group (which confers the desired 4-substituted product). Alternative tert-butylated o-xylene isomers cannot access this product class, establishing 4-tert-butyl-o-xylene as the exclusive precursor for this industrially relevant derivative.

Laboratory-Scale Synthesis via High-Selectivity Zeolite-Catalyzed Alkylation

For research groups synthesizing 4-tert-butyl-o-xylene in-house, zeolite-catalyzed alkylation (Hβ zeolite with tert-butyl alcohol or isobutylene) provides >95% selectivity and up to 100% alcohol conversion [2][3]. This catalytic approach outperforms conventional AlCl₃-mediated Friedel-Crafts alkylation (77.5% yield) [4] by approximately 17-22 percentage points. The fixed-bed reactor configuration with zeolite catalysts enables continuous operation with sustained catalyst activity over 48+ hours [3], making this the preferred method for laboratories requiring consistent, high-purity material without extensive chromatographic purification.

Regioselective Functionalization for Complex Aromatic Synthesis

4-tert-Butyl-o-xylene is employed as a regioselective building block in multistep organic synthesis where predictable electrophilic substitution outcomes are required . The para-tert-butyl group imposes steric shielding at the C1, C2, C3, and C4 positions, directing incoming electrophiles to the C5 and C6 positions. This regiocontrol minimizes isomeric byproduct formation and simplifies purification compared to using unsubstituted o-xylene, which exhibits less predictable substitution patterns. Documented applications include nitration studies yielding distinct product mixtures and use as a starting material for synthesizing 1,2-bis(bromomethyl)-4-tert-butylbenzene and 2,7-di-tert-butylcarbazole derivatives .

Analytical Method Development and Chromatographic Reference Standards

The availability of 4-tert-butyl-o-xylene in 98% GC-grade purity from multiple suppliers (TCI, Thermo Scientific, AKSci) supports its use as a retention time marker, calibration standard, or reference compound in GC and HPLC method development . The compound's distinct boiling point (211°C), refractive index (1.50), and well-characterized chromatographic behavior facilitate its application in analytical workflows requiring tert-butylated aromatic hydrocarbon references. Researchers should note the 3-4°C boiling point variation across literature sources (200-211°C) and verify vendor-specific specifications before use in temperature-critical applications.

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